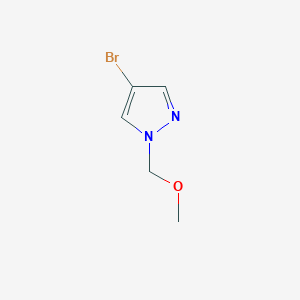

4-Bromo-1-(methoxymethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-(methoxymethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-9-4-8-3-5(6)2-7-8/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSQVBBVTHMGBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 4-Bromo-1-(methoxymethyl)-1H-pyrazole: A Technical Guide

This guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-1-(methoxymethyl)-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and drug development. The strategic introduction of a methoxymethyl (MOM) protecting group on the pyrazole nitrogen followed by regioselective bromination at the C4 position furnishes a versatile intermediate for further chemical elaboration. This document details the underlying chemical principles, provides field-tested experimental protocols, and outlines the analytical techniques for the thorough characterization of this compound.

Introduction: The Strategic Importance of this compound

Pyrazole derivatives are a cornerstone in the synthesis of a wide array of biologically active molecules, exhibiting properties such as anti-inflammatory, analgesic, and anticancer activities. The functionalization of the pyrazole ring is a critical aspect of tuning the pharmacological profile of these compounds. This compound serves as a particularly useful intermediate. The bromine atom at the C4 position acts as a versatile handle for a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments.[1] The methoxymethyl (MOM) group at the N1 position serves as a stable and reliable protecting group, preventing unwanted side reactions at the pyrazole nitrogen during subsequent synthetic transformations.[2]

Synthetic Strategy and Mechanism

The synthesis of this compound is efficiently achieved in a two-step sequence starting from pyrazole. The first step involves the protection of the pyrazole nitrogen with a methoxymethyl group, followed by the regioselective bromination of the resulting 1-(methoxymethyl)-1H-pyrazole.

Step 1: N-Methoxymethylation of Pyrazole

The introduction of the MOM group is a standard N-alkylation reaction. Pyrazole is first deprotonated with a suitable base to form the pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic chloromethyl methyl ether.

Reaction Mechanism:

The reaction proceeds via a standard SN2 mechanism. The choice of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF) ensures complete deprotonation of the pyrazole N-H, leading to a high yield of the N-alkylated product.[2]

Figure 1: Reaction mechanism for the N-methoxymethylation of pyrazole.

Step 2: Regioselective Bromination

The bromination of 1-(methoxymethyl)-1H-pyrazole is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The substitution occurs preferentially at the C4 position. This regioselectivity is governed by the electronic properties of the pyrazole ring, where the C4 position is the most electron-rich and sterically accessible.[3][4] The use of N-bromosuccinimide (NBS) provides a mild and effective source of electrophilic bromine.[5][6]

Reaction Mechanism:

The reaction proceeds through the formation of a Wheland intermediate (also known as an arenium ion), which is stabilized by resonance. The attack at the C4 position leads to a more stable intermediate compared to attack at other positions.[3]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromo-1-(methoxymethyl)-1H-pyrazole

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Bromo-1-(methoxymethyl)-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its analysis, from sample preparation to the intricacies of its fragmentation patterns, ensuring a blend of theoretical understanding and practical, field-proven insights.

Introduction to this compound and the Imperative of Mass Spectrometry

This compound, with a molecular weight of 191.03 g/mol [1], is a substituted pyrazole derivative. The pyrazole ring is a crucial scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The precise structural elucidation and purity assessment of such compounds are paramount in drug discovery and development. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for the characterization of these molecules. Understanding the mass spectrometric behavior of this compound is essential for its identification, quantification in complex matrices, and for impurity profiling.

Foundational Choices: Ionization Techniques and Sample Preparation

The selection of an appropriate ionization technique is critical for the successful mass spectrometric analysis of this compound. The choice is primarily dictated by the analyte's polarity, thermal stability, and the desired analytical outcome (e.g., structural confirmation or quantification).

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility and thermal stability of this compound, GC-MS with Electron Ionization (EI) is a highly suitable method. EI is a hard ionization technique that provides reproducible fragmentation patterns, creating a characteristic mass spectral fingerprint invaluable for structural elucidation and library matching. The use of a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is recommended for optimal chromatographic separation.[2][3]

Electrospray Ionization (ESI): For analyses where the compound is part of a more complex, less volatile mixture, or when softer ionization is preferred to preserve the molecular ion, ESI coupled with liquid chromatography (LC-MS) is a powerful alternative.[4] ESI is particularly useful for polar compounds and can provide valuable information about the intact molecule.

Sample Preparation: For GC-MS analysis, the sample should be dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate. For LC-MS, a solvent system compatible with the mobile phase, typically a mixture of acetonitrile and water, is appropriate. It is crucial to ensure the sample is free from non-volatile salts or buffers that can interfere with the ionization process.

Elucidating the Fragmentation Pathway

The fragmentation of this compound under electron ionization is predicted to follow several key pathways, guided by the established fragmentation patterns of pyrazole derivatives and halogenated compounds.[5][6]

A primary and highly probable fragmentation event is the cleavage of the C-Br bond , owing to its relative weakness. This would result in a prominent fragment ion corresponding to the [M-Br]⁺ species. This type of fragmentation is commonly observed in bromo(hetero)arenes.[7][8]

Another significant fragmentation route involves the loss of the methoxymethyl group . This can occur through the cleavage of the N-CH₂ bond, leading to a fragment ion corresponding to the 4-bromo-1H-pyrazole cation.

Furthermore, the pyrazole ring itself is susceptible to fragmentation. Common fragmentation pathways for pyrazoles include the expulsion of a molecule of hydrogen cyanide (HCN) and the loss of a nitrogen molecule (N₂) from the [M-H]⁺ ion .[5] These fragmentation events provide characteristic markers for the pyrazole core.

The following table summarizes the predicted key fragment ions for this compound:

| Predicted Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br/⁸¹Br) | Significance |

| [M]⁺ | This compound | 190/192 | Molecular Ion |

| [M-Br]⁺ | 1-(methoxymethyl)-1H-pyrazole | 111 | Loss of Bromine |

| [M-CH₂OCH₃]⁺ | 4-Bromo-1H-pyrazole | 145/147 | Loss of Methoxymethyl group |

| [M-HCN]⁺ | 163/165 | Pyrazole ring fragmentation | |

| [M-H-N₂]⁺ | 161/163 | Pyrazole ring fragmentation |

Experimental Protocol: A Step-by-Step Guide for GC-MS Analysis

This protocol outlines a robust method for the analysis of this compound using GC-MS.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).

-

Capillary GC column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane stationary phase.

Reagents and Materials:

-

This compound standard.

-

High-purity helium (carrier gas).

-

Dichloromethane (solvent), GC grade.

-

Autosampler vials with septa.

Procedure:

-

Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in dichloromethane. Perform serial dilutions to create working standards in the range of 1-100 µg/mL.

-

GC-MS Conditions:

-

Inlet Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1 split ratio)

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

-

-

Data Acquisition and Analysis:

-

Acquire data in full scan mode.

-

Integrate the chromatographic peak corresponding to this compound.

-

Analyze the mass spectrum of the peak, identifying the molecular ion and key fragment ions.

-

Compare the obtained spectrum with a library of known spectra, if available.

-

Visualizing the Workflow and Fragmentation

To provide a clear visual representation of the analytical process and the proposed fragmentation, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Proposed mass spectral fragmentation pathways of this compound.

Conclusion: Ensuring Analytical Integrity

The mass spectrometric analysis of this compound, when approached with a sound understanding of its chemical nature and the principles of mass spectrometry, can yield highly reliable and informative data. By selecting the appropriate ionization method, optimizing chromatographic and mass spectrometric parameters, and carefully interpreting the resulting fragmentation patterns, researchers can confidently characterize this important heterocyclic compound. The protocols and insights provided in this guide serve as a robust starting point for developing and validating analytical methods for this and structurally related molecules, ultimately upholding the principles of scientific integrity and trustworthiness in research and development.

References

-

J Mass Spectrom. 2005 Jun;40(6):815-20. Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. [Link]

-

Santos, V. G., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen. [Link]

-

Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

-

ResearchGate. Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... [Link]

-

Molbase. 4-BroMo-1-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis. [Link]

-

Semantic Scholar. Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u. [Link]

-

ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

-

ResearchGate. Mass spectrometric study of some pyrazoline derivatives. [Link]

-

PubChem. 5-Bromo-4-(methoxymethyl)-1-methyl-pyrazole. [Link]

-

ResearchGate. Mass fragmentation pattern of compound 4l. [Link]

-

PubChem. 4-Bromopyrazole. [Link]

-

CrystEngComm. Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. [Link]

-

ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. [Link]

-

ResearchGate. Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. [Link]

-

SpectraBase. 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. [Link]

-

PubMed Central. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]

-

Shimadzu. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides -. [Link]

-

MDPI. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. [Link]

-

Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

Sources

- 1. This compound | 1071200-42-4 [sigmaaldrich.com]

- 2. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

Epacadostat (INCB024360): A Technical Guide to the Potent and Selective IDO1 Inhibitor

Forward: This technical guide provides an in-depth analysis of the experimental data for Epacadostat (INCB024360; CAS 1204669-58-8), a highly potent and selective oral inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. While the initial query referenced CAS number 1071200-42-4, a chemical intermediate identified as 4-bromo-1-(methoxymethyl)-1H-pyrazole, the substantive body of scientific and clinical research relevant to drug development professionals pertains to Epacadostat, for which this intermediate is a likely precursor. This document is structured to deliver expert-level insights into the mechanism, preclinical, and clinical evaluation of Epacadostat for researchers, scientists, and professionals in the field of immuno-oncology.

Introduction: The Rationale for IDO1 Inhibition in Oncology

Cancer cells employ numerous strategies to evade destruction by the host immune system. One critical mechanism is the establishment of an immunosuppressive tumor microenvironment (TME). The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic checkpoint regulator that plays a pivotal role in this process[1][2][3]. IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan into N-formyl-kynurenine, which is subsequently converted to kynurenine and other downstream metabolites[3][4][5].

The overexpression of IDO1 in tumor cells and antigen-presenting cells within the TME leads to two primary immunosuppressive outcomes:

-

Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T cells, which are highly sensitive to its availability[6].

-

Kynurenine Accumulation: The buildup of kynurenine and its metabolites actively promotes the differentiation and function of regulatory T cells (Tregs) and induces apoptosis in effector T cells, thus fostering a state of immune tolerance to the tumor[2][7].

Epacadostat (INCB024360) was developed as a potent, selective, and orally bioavailable competitive inhibitor of the IDO1 enzyme, designed to reverse this immunosuppressive mechanism and restore anti-tumor immunity[1][2][8].

Mechanism of Action: Reversing Tryptophan Catabolism

Epacadostat is a hydroxyamidine that acts as a reversible and highly selective competitive inhibitor of IDO1[2][6][8]. It targets the heme cofactor of the enzyme, blocking its ability to catabolize tryptophan[6]. This inhibition leads to a decrease in kynurenine production and a normalization of tryptophan levels within the TME. The intended immunological consequence is the restoration of effector T cell and Natural Killer (NK) cell proliferation and function, alongside a reduction in the suppressive activity of Tregs[8][9][10]. Due to its high selectivity, Epacadostat shows minimal activity against related enzymes like IDO2 or tryptophan 2,3-dioxygenase (TDO), which is crucial for minimizing off-target effects[8][11].

Caption: Mechanism of IDO1-mediated immune suppression and its inhibition by Epacadostat.

In Vitro & Cellular Experimental Data

The potency and selectivity of Epacadostat have been extensively characterized in biochemical and cellular assays. The compound demonstrates potent inhibition of the human IDO1 enzyme and robust activity in cell-based models.

Potency and Selectivity Data

| Assay Type | Target | Species | IC₅₀ Value | Reference |

| Enzymatic Assay | IDO1 | Human | ~71.8 nM | [8][10] |

| Cell-Based Assay (HeLa) | IDO1 | Human | ~10 nM | [8][9] |

| Cell-Based Assay (HEK293) | IDO1 | Human | ~15.3 nM | [6] |

| Cell-Based Assay (SKOV-3) | IDO1 | Human | ~17.6 nM | [12] |

| Cell-Based Assay (P1.HTR) | IDO1 | Mouse | ~54.5 nM | [13] |

| Enzymatic Assay | IDO2 / TDO | Human | >1000-fold selectivity vs IDO1 | [8][11] |

Experimental Protocol: Cellular IDO1 Inhibition Assay

This protocol describes a common method for assessing an inhibitor's potency by measuring kynurenine production in IDO1-expressing cells.

Objective: To determine the IC₅₀ of Epacadostat against IFNγ-induced IDO1 activity in a human cancer cell line (e.g., HeLa or SKOV-3).

Methodology:

-

Cell Plating: Seed HeLa cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

-

IDO1 Induction: Replace the medium with fresh medium containing 100 ng/mL of recombinant human Interferon-gamma (IFNγ) to induce IDO1 expression.

-

Compound Addition: Immediately add Epacadostat in a 10-point, 3-fold serial dilution (e.g., from 10 µM to 0.5 nM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

-

Kynurenine Detection:

-

Add 50 µL of 30% trichloroacetic acid (TCA) to 100 µL of supernatant to precipitate proteins.

-

Incubate at 60°C for 30 minutes to hydrolyze N-formyl-kynurenine to kynurenine.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the clear supernatant to a new plate or HPLC vials.

-

-

Quantification: Analyze the kynurenine concentration using reverse-phase HPLC with UV detection (λ = 360 nm) or by LC-MS/MS[9][13].

-

Data Analysis: Calculate the percent inhibition of kynurenine production relative to the vehicle control for each concentration of Epacadostat. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software.

Caption: Workflow for a cell-based IDO1 inhibition assay.

Preclinical & Clinical Pharmacokinetics

Epacadostat was designed for oral administration and has been evaluated in multiple species, including mice, rats, dogs, and humans.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animals demonstrated good oral bioavailability. In mice, a 50 mg/kg oral dose was sufficient to reduce plasma kynurenine levels to the basal levels observed in IDO1-knockout mice, indicating near-complete target engagement in vivo[14]. The half-life in mice is reported to be between 2.4 and 3.9 hours[11].

| Species | Dose | Route | Key Findings | Reference |

| Mouse | 50 mg/kg | Oral | Reduced plasma kynurenine to basal levels for >8 hours. | [14] |

| Mouse | 100 mg/kg | Oral | Potently inhibited kynurenine in plasma, tumors, and lymph nodes. | [9] |

| Rat | N/A | Oral | Achieved significantly higher exposure and longer half-life compared to analogues. | [14] |

Human Pharmacokinetics & Pharmacodynamics

The first-in-human Phase 1 study treated 52 patients with advanced solid tumors with Epacadostat doses ranging from 50 mg once daily to 700 mg twice daily (BID)[4][5][15].

-

Pharmacokinetics (PK): The plasma concentration-time profiles were well-described by a model with first-order oral absorption, two-compartment distribution, and constant clearance. Body weight was the only significant covariate identified that influenced the drug's pharmacokinetics[15].

-

Pharmacodynamics (PD): Treatment led to significant, dose-dependent reductions in plasma kynurenine levels. Near-maximal inhibition (>80-90%) of IDO1 activity was achieved at doses of 100 mg BID and higher[4][5][16]. The in vivo IC₅₀ was estimated to be approximately 70 nM, consistent with in vitro values[15].

| Parameter | Value / Observation | Population | Reference |

| Dosing Regimen | 50 mg QD up to 700 mg BID | Advanced Solid Tumor Patients | [4][5] |

| Absorption | First-order oral absorption | Advanced Solid Tumor Patients | [15] |

| In Vivo IC₅₀ | ~70 nM | Advanced Solid Tumor Patients | [15] |

| Target Saturation Dose | ≥100 mg BID | Advanced Solid Tumor Patients | [4][5] |

| Most Common Adverse Events | Fatigue, nausea, decreased appetite, vomiting | Advanced Solid Tumor Patients | [4][5] |

| Maximum Tolerated Dose (MTD) | Not reached in Phase 1 monotherapy | Advanced Solid Tumor Patients | [8] |

Clinical Development and Outcomes

As a monotherapy, Epacadostat was generally well-tolerated but demonstrated limited objective anti-tumor responses, with stable disease being the most common outcome[4][5]. The primary strategy for its development was in combination with immune checkpoint inhibitors, such as anti-PD-1 antibodies.

Early phase combination studies showed promising results. The ECHO-202/KEYNOTE-037 trial, which combined Epacadostat with the anti-PD-1 antibody pembrolizumab, reported an objective response rate of 58% in patients with advanced melanoma[8]. These encouraging results led to the initiation of a large-scale, pivotal Phase 3 trial.

However, the Phase 3 ECHO-301/KEYNOTE-252 study, evaluating Epacadostat plus pembrolizumab versus pembrolizumab alone in patients with unresectable or metastatic melanoma, was halted in 2018. An external data monitoring committee determined that the study would not meet its primary endpoint of improving progression-free survival[1][3][7]. This negative result was a significant setback and led to the discontinuation of most other Phase 3 trials involving Epacadostat[8].

The failure of this trial has sparked considerable debate, with potential explanations including the selection of an insufficient dose, the complex non-enzymatic signaling functions of IDO1 that may not be addressed by catalytic inhibitors, and patient selection criteria[2][7][16].

Conclusion and Future Perspectives

Epacadostat (INCB024360) is a well-characterized, potent, and highly selective inhibitor of the IDO1 enzyme. Extensive experimental data from in vitro, preclinical, and early clinical studies robustly demonstrated its ability to engage its target and modulate the tryptophan-kynurenine pathway. The compound showed a favorable safety profile and achieved near-maximal pharmacodynamic effects at tolerable doses.

Despite the strong scientific rationale and promising early data, the failure of the pivotal Phase 3 trial in melanoma has cast doubt on the clinical utility of targeting IDO1 with this specific catalytic inhibitor in combination with PD-1 blockade. Future research in this area may focus on developing inhibitors that also address the non-catalytic signaling functions of IDO1, exploring different combination strategies, or identifying specific patient populations who are most likely to benefit from this therapeutic approach. The comprehensive experimental data available for Epacadostat remains a valuable resource for the continued investigation of the IDO1 pathway in cancer immunotherapy.

References

-

Title: Population Pharmacokinetic and Pharmacodynamic Modeling of Epacadostat in Patients With Advanced Solid Malignancies Source: PubMed URL: [Link]

-

Title: First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies Source: PMC - NIH URL: [Link]

-

Title: INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers Source: Frontiers in Immunology URL: [Link]

-

Title: Determination of epacadostat, a novel IDO1 inhibitor in mice plasma by LC‐MS/MS and its application to a pharmacokinetic study in mice Source: ResearchGate URL: [Link]

-

Title: Pharmacokinetics (PK) of epacadostat in combination with sirolimus in advanced malignancy. Source: Journal of Clinical Oncology - ASCO Publications URL: [Link]

-

Title: Incyte and Merck Provide Update on Phase 3 Study of Epacadostat in Combination with KEYTRUDA® (pembrolizumab) in Patients with Unresectable or Metastatic Melanoma Source: Incyte Corporation URL: [Link]

-

Title: The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 Source: Frontiers in Immunology URL: [Link]

-

Title: First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies Source: Clinical Cancer Research - AACR Journals URL: [Link]

-

Title: Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? Source: Cancers (Basel) URL: [Link]

-

Title: The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 Source: PubMed URL: [Link]

-

Title: A Phase II Study of Epacadostat and Pembrolizumab in Patients with Advanced Sarcoma Source: Clinical Cancer Research URL: [Link]

-

Title: The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 Source: NIH URL: [Link]

-

Title: Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells Source: Frontiers in Immunology URL: [Link]

-

Title: Cell based functional assays for IDO1 inhibitor screening and characterization Source: Oncotarget URL: [Link]

Sources

- 1. merck.com [merck.com]

- 2. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]

- 3. annualreviews.org [annualreviews.org]

- 4. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]

- 9. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]

- 13. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Population Pharmacokinetic and Pharmacodynamic Modeling of Epacadostat in Patients With Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

A Guide to 4-Bromo-1-(methoxymethyl)-1H-pyrazole: A Linchpin Building Block for Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery and development, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds.[1][2][3][4] The strategic functionalization of this heterocycle is paramount for modulating pharmacological properties. This technical guide provides an in-depth exploration of 4-Bromo-1-(methoxymethyl)-1H-pyrazole, a versatile and highly valuable synthetic building block. We will dissect its synthesis, physicochemical properties, and the critical role of the methoxymethyl (MOM) protecting group. The core of this guide focuses on its application in key transition-metal-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Heck-Mizoroki, and Buchwald-Hartwig aminations—and orthogonal strategies like halogen-metal exchange. Detailed, field-tested protocols are provided for each major transformation, alongside mechanistic insights to explain the causality behind experimental choices. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this powerful intermediate for the synthesis of novel molecular entities.

Chapter 1: The Strategic Importance of the Pyrazole Core

The pyrazole ring system is a cornerstone of medicinal chemistry, prized for its metabolic stability and its ability to act as a versatile scaffold that can present substituents in a well-defined three-dimensional space. This allows for precise interactions with biological targets, leading to its incorporation into a wide array of therapeutics spanning oncology, infectious diseases, and central nervous system disorders.[1] The functionalization of the pyrazole core, particularly at the C4-position, is a common strategy to fine-tune a compound's potency, selectivity, and pharmacokinetic profile.[5] this compound is designed explicitly for this purpose, offering a stable, protected pyrazole with a reactive handle (the C4-bromo substituent) poised for diversification.

Chapter 2: Profiling the Building Block: this compound

A thorough understanding of the building block itself is the foundation of its effective use. This chapter details its synthesis, properties, and the crucial function of its N-H protecting group.

Synthesis and Purification

The preparation of this compound is typically achieved in a two-step sequence starting from 1H-pyrazole: 1) Electrophilic bromination at the C4-position, followed by 2) Protection of the N-H moiety with a methoxymethyl (MOM) group.

Experimental Protocol: Two-Step Synthesis of this compound

-

Step 1: Synthesis of 4-Bromo-1H-pyrazole

-

To a stirred solution of 1H-pyrazole (1.0 eq) in a suitable solvent such as acetic acid or chloroform, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until starting material is consumed.

-

Quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 4-Bromo-1H-pyrazole can often be used directly in the next step or purified by column chromatography.

-

-

Step 2: N-Protection with Methoxymethyl (MOM) Group

-

Dissolve 4-Bromo-1H-pyrazole (1.0 eq) in a dry, aprotic solvent like tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).

-

Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar) and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality Note: The use of a strong, non-nucleophilic base is critical to deprotonate the pyrazole N-H, forming the corresponding anion which is a much more potent nucleophile for the subsequent alkylation.

-

Stir the suspension at 0 °C for 30-60 minutes.

-

Add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise. Caution: MOM-Cl is a potent carcinogen and must be handled with extreme care in a chemical fume hood. [6]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion.

-

Carefully quench the reaction by the slow addition of water or saturated ammonium chloride solution.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Physicochemical Properties

A summary of the key properties of the title compound is presented below.

| Property | Value | Reference |

| CAS Number | 1071200-42-4 | [7][8][9] |

| Molecular Formula | C₅H₇BrN₂O | [7] |

| Molecular Weight | 191.03 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| Appearance | Typically an oil or low-melting solid | N/A |

| Purity | ≥95% (commercially available) | [7] |

The Role of the Methoxymethyl (MOM) Protecting Group

The MOM group serves a dual purpose. First, it prevents N-alkylation or other unwanted side reactions at the pyrazole nitrogen during subsequent synthetic steps. Second, its presence can enhance the solubility of the pyrazole intermediate in organic solvents. The MOM group is an acetal, which makes it stable to a wide range of non-acidic conditions, including organometallic reagents and the basic conditions often employed in cross-coupling reactions.[6] It is readily cleaved under acidic conditions, typically through hydrolysis.[6][10]

Caption: The MOM protection/deprotection cycle for 4-bromopyrazole.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like 4-bromo-1H-pyrazole and other brominated heterocycles suggest appropriate caution.[11][12]

-

Hazards: May cause skin, eye, and respiratory irritation.[11][12][13] Harmful if swallowed or in contact with skin.[13]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or dust. Wash hands thoroughly after handling.[13]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[13]

Chapter 3: Core Applications in Cross-Coupling Chemistry

The C(sp²)-Br bond at the 4-position is the molecule's primary reactive site, making it an ideal substrate for palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds. It involves the coupling of an organoboron species (boronic acid or ester) with an organohalide.[14] This reaction is fundamental to constructing biaryl structures common in pharmaceutical compounds.[2][5]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki Coupling of 4-Bromo-1-(MOM)-pyrazole with Phenylboronic Acid

-

To a microwave vial or Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or a more advanced catalyst system like Ruphos-Pd G3 (2 mol%).[2]

-

Add a base, typically aqueous sodium carbonate (2 M solution, 3.0 eq) or potassium phosphate (3.0 eq). Causality Note: The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.

-

Add a solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using freeze-pump-thaw cycles.

-

Heat the reaction mixture to 80-110 °C (or use microwave irradiation) for 1-12 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product via silica gel column chromatography.

Palladium-Catalyzed Heck-Mizoroki Reaction

The Heck reaction forms a C-C bond between an organohalide and an alkene, providing a powerful route to substituted alkenes.[15][16]

Experimental Protocol: Heck Coupling with Styrene

-

Combine this compound (1.0 eq), styrene (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a phosphine ligand such as tri(o-tolyl)phosphine (10 mol%) in a sealed tube.

-

Add a suitable base, such as triethylamine (Et₃N, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq), and a polar aprotic solvent like DMF or acetonitrile.

-

Degas the mixture and heat to 100-120 °C for 12-24 hours.

-

After cooling, filter the reaction mixture through a pad of celite to remove palladium black.

-

Dilute the filtrate with water and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify by column chromatography to yield the 4-alkenyl-pyrazole product.

Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is a cornerstone of modern synthesis for forming C-N bonds, coupling an amine with an organohalide.[17] It is exceptionally valuable for installing primary or secondary amine functionalities onto the pyrazole core.

Experimental Protocol: Buchwald-Hartwig Coupling with Morpholine

-

Charge an oven-dried Schlenk flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky electron-rich phosphine ligand (e.g., tBuDavePhos, 5 mol%[17][18]), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add dry toluene, followed by this compound (1.0 eq) and morpholine (1.2 eq).

-

Seal the flask and heat the mixture to 90-110 °C, stirring until the starting material is consumed.

-

Cool the reaction, quench with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by chromatography.

Chapter 4: Orthogonal Synthetic Strategies

Beyond palladium catalysis, the C4-bromo group can be transformed via halogen-metal exchange to generate a nucleophilic pyrazole species, which can then be trapped with various electrophiles.

Halogen-Metal Exchange and Electrophilic Trapping

This strategy involves treating the bromopyrazole with a strong organolithium base (like n-BuLi or t-BuLi) at low temperatures to generate a 4-lithiopyrazole intermediate. This potent nucleophile can then react with a wide range of electrophiles.[14]

Experimental Protocol: Lithiation and Quench with an Aldehyde

-

Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Causality Note: Low temperature is critical to prevent side reactions and decomposition of the organolithium intermediate.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add a solution of an electrophile, such as benzaldehyde (1.2 eq), in dry THF dropwise.

-

Stir at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Perform a standard aqueous workup and purify the resulting secondary alcohol by column chromatography.

Chapter 5: The Final Step: Deprotection and Target Synthesis

The culmination of these synthetic efforts is often the removal of the MOM protecting group to unveil the final N-H pyrazole.

Cleavage of the MOM Group

The MOM ether is an acetal and is readily cleaved by acid-catalyzed hydrolysis.[6] The choice of acid and solvent can be tuned to the sensitivity of other functional groups in the molecule.

Experimental Protocol: Acid-Catalyzed MOM Deprotection

-

Dissolve the MOM-protected pyrazole (1.0 eq) in a solvent such as methanol, THF, or dichloromethane (DCM).

-

Add a strong acid. Common conditions include:

-

Monitor the reaction by TLC or LC-MS. Deprotection is often complete within 1-12 hours.

-

Once complete, carefully neutralize the acid with a base such as saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by chromatography or recrystallization if necessary.

Case Study: A Representative Synthetic Workflow

This workflow illustrates the power of this compound in a multi-step synthesis of a hypothetical drug candidate.

Caption: Workflow for synthesizing a 4-aryl-1H-pyrazole target.

Chapter 6: Conclusion and Future Outlook

This compound has cemented its role as a pivotal building block in synthetic and medicinal chemistry. Its robust, protected structure combined with a selectively reactive C4-bromo handle provides a reliable platform for diversification through a host of modern synthetic transformations. The predictable reactivity in Suzuki, Heck, and Buchwald-Hartwig couplings, as well as halogen-metal exchange sequences, allows for the rational design and efficient synthesis of complex molecular architectures. As the demand for novel, highly functionalized pyrazole-containing therapeutics continues to grow, the strategic application of this and related building blocks will undoubtedly remain at the forefront of innovation in drug discovery.

References

-

Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

-

Pharmaffiliates. (2023). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. [Link]

-

Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

-

Der Pharma Chemica. (2016). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. [Link]

-

Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2011). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with various amines. ResearchGate. [Link]

-

Organic Syntheses. 4-BroMo-1-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis. [Link]

-

ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

-

ResearchGate. Pyrazoles and Heck Reaction. [Link]

-

PubChem. 5-Bromo-4-(methoxymethyl)-1-methyl-pyrazole. [Link]

-

Usami, Y., et al. (2011). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

-

PubChem. 4-Bromopyrazole. [Link]

-

Harusawa, S., et al. (2011). Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. HETEROCYCLES, 83(4), 827-836. [Link]

-

ResearchGate. (2014). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. [Link]

-

Nakano, M., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8486-8493. [Link]

-

Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355. [Link]

-

Reddit. (2022). MOM Deprotection. [Link]

-

Fassi, D., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(22), 4131. [Link]

-

Hu, J. T., et al. (2015). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 26(2), 245-248. [Link]

-

Chinese Journal of Organic Chemistry. (2020). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. [Link]

-

Dragancea, D., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. New Journal of Chemistry, 39(5), 3888-3899. [Link]

-

ResearchGate. (2011). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ccspublishing.org.cn [ccspublishing.org.cn]

- 6. total-synthesis.com [total-synthesis.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. chiralen.com [chiralen.com]

- 9. 1071200-42-4|this compound|BLD Pharm [bldpharm.com]

- 10. reddit.com [reddit.com]

- 11. fishersci.com [fishersci.com]

- 12. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.ca [fishersci.ca]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Simple Heterocycle

First described by Ludwig Knorr in 1883, pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] This seemingly simple scaffold has proven to be a remarkably versatile and privileged structure in the realm of medicinal chemistry.[3] The unique electronic properties of the pyrazole ring, including its ability to participate in hydrogen bonding and various non-covalent interactions, make it an ideal building block for designing molecules that can effectively interact with a wide range of biological targets.[2][4] The presence of the pyrazole nucleus in a multitude of clinically successful drugs, such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the anticoagulant apixaban, underscores its profound impact on modern medicine.[3][5] This guide will provide a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of pyrazole derivatives, offering insights into their critical role in drug discovery and development.

Synthetic Strategies: Crafting the Pyrazole Core

The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods at the disposal of medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole core, as this is crucial for modulating the pharmacological activity of the resulting derivatives.

Knorr Pyrazole Synthesis: A Classic and Versatile Approach

The most common and robust method for synthesizing pyrazoles is the Knorr synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[6][7] This reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8] The versatility of this method lies in the wide availability of both hydrazine and 1,3-dicarbonyl starting materials, allowing for the generation of a diverse library of substituted pyrazoles.[5]

A general representation of the Knorr pyrazole synthesis is depicted below:

Caption: Generalized Knorr Pyrazole Synthesis.

1,3-Dipolar Cycloaddition: A Regioselective Alternative

Another powerful method for pyrazole synthesis is the 1,3-dipolar cycloaddition reaction. This approach typically involves the reaction of a nitrile imine, generated in situ from a hydrazonoyl halide, with an alkyne. This method offers excellent regioselectivity and is particularly useful for the synthesis of 1,3,5-trisubstituted pyrazoles.[5]

Multicomponent Reactions: A Strategy for Efficiency and Diversity

In recent years, multicomponent reactions (MCRs) have gained prominence as an efficient and atom-economical approach to synthesizing complex molecules. Several MCRs have been developed for the one-pot synthesis of highly substituted pyrazole derivatives, often from simple and readily available starting materials.[5] These reactions streamline the synthetic process by minimizing the number of purification steps and allowing for the rapid generation of diverse compound libraries.

A Spectrum of Biological Activities: Pyrazoles as Therapeutic Agents

The pharmacological importance of pyrazole derivatives stems from their ability to exhibit a wide array of biological activities. This versatility has led to their development as drugs for a variety of therapeutic indications.

Anti-inflammatory and Analgesic Properties

Perhaps the most well-known application of pyrazole derivatives is in the treatment of inflammation and pain.[9] The blockbuster drug Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor that effectively reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[10][11] COX-2 is an enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and swelling.[10] By selectively inhibiting COX-2, celecoxib blocks the production of these pro-inflammatory molecules.[9][10]

The mechanism of action of celecoxib is illustrated in the following diagram:

Caption: Simplified COX-2 Signaling Pathway and the Action of Celecoxib.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms.[3][12] These compounds have been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress angiogenesis (the formation of new blood vessels that supply tumors).[1] Some pyrazole-based compounds are currently in clinical trials for the treatment of various cancers.[3]

Other Therapeutic Applications

Beyond their anti-inflammatory and anticancer properties, pyrazole derivatives have been investigated for a wide range of other therapeutic applications, including:

-

Antimicrobial agents: Exhibiting activity against various bacteria and fungi.[1]

-

Antiviral agents: Showing promise in combating viral infections.[1]

-

Anticonvulsants: Demonstrating potential in the management of epilepsy.[5]

-

Antidepressants: Affecting neurotransmitter systems involved in mood regulation.[1]

-

Cardiovascular agents: With applications in treating heart-related conditions.[4]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

For example, in the case of COX-2 inhibitors, the presence of a sulfonamide or a similar acidic group at the para-position of one of the phenyl rings is essential for high-affinity binding to the active site of the enzyme.[13] The size and nature of the substituents at other positions on the pyrazole core can influence the selectivity for COX-2 over the related COX-1 isoform.[14]

| Compound | R1 | R2 | R3 | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Celecoxib | 4-SO2NH2-Ph | CF3 | 4-Me-Ph | 0.04 | 375 |

| Derivative A | 4-SO2NH2-Ph | Me | 4-Cl-Ph | 0.15 | 200 |

| Derivative B | 4-SO2Me-Ph | CF3 | 4-F-Ph | 0.08 | 300 |

| Derivative C | 4-SO2NH2-Ph | CF3 | Ph | 0.25 | 150 |

Data is illustrative and compiled from general knowledge in the field.

The table above illustrates how modifications to the substituents on the pyrazole core can impact the inhibitory potency and selectivity of COX-2 inhibitors.

Experimental Protocols: A Practical Guide

To provide a practical context for the concepts discussed, this section outlines representative experimental protocols for the synthesis and biological evaluation of a pyrazole derivative.

Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol describes the synthesis of a 1,3,5-trisubstituted pyrazole via the Knorr synthesis.

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenylhydrazine (10 mmol) and ethyl acetoacetate (10 mmol) in ethanol (50 mL).

-

Add a catalytic amount of glacial acetic acid (0.5 mL) to the reaction mixture.

-

Heat the mixture to reflux with constant stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro COX-2 Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory potential of a test compound against the COX-2 enzyme.[15]

Materials:

-

Human recombinant COX-2 enzyme

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Hematin

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

-

Test compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of Hematin, and 10 µL of the COX-2 enzyme solution to each well.[15]

-

Add 10 µL of the test compound at various concentrations to the respective wells. For the control wells, add 10 µL of DMSO.

-

Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[15]

-

Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.[15]

-

Immediately measure the absorbance at 590 nm at regular intervals for 5-10 minutes using a microplate reader to determine the initial reaction velocity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion: The Future of Pyrazole-Based Drug Discovery

The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and diverse pharmacological profile ensure its enduring relevance in medicinal chemistry. As our understanding of disease biology deepens, the rational design of new pyrazole derivatives targeting specific molecular pathways will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles. The journey that began with a simple five-membered ring over a century ago is far from over, and the future of pyrazole-based drug discovery holds immense promise for addressing unmet medical needs.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Rimonabant? Retrieved from [Link]

-

Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310–318. Retrieved from [Link]

-

PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]

-

Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib? Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Retrieved from [Link]

-

StatPearls. (2023). Celecoxib. Retrieved from [Link]

-

Carta, G., Tocco, G., Foddai, M., & Castelli, M. P. (2018). Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor. Neuropharmacology, 133, 427–437. Retrieved from [Link]

-

Fares, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

-

Des-Abbott, D. G. (2006). Rimonabant: endocannabinoid inhibition for the metabolic syndrome. International journal of clinical practice. Supplement, (152), 16–25. Retrieved from [Link]

-

Khalilullah, H., Agarwal, D. K., Ahsan, M. J., Jadav, S. S., Mohammed, H. A., Khan, M. A., Mohammed, S. A. A., & Khan, R. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules (Basel, Switzerland), 27(12), 3747. Retrieved from [Link]

-

Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current topics in medicinal chemistry, 23(22), 2097–2115. Retrieved from [Link]

-

Asadollahi-Baboli, M., & Mani, A. R. (2011). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 8(10), 923-928. Retrieved from [Link]

-

JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

-

Xie, S., Furjanic, M. A., Ferrara, J. J., McAndrew, N. R., Ardino, E. L., Ngondara, A., Bernstein, Y., Thomas, K. J., Kim, E., Walker, J. M., Nagar, S., Ward, S. J., & Raffa, R. B. (2007). The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. Journal of clinical pharmacy and therapeutics, 32(3), 209–231. Retrieved from [Link]

-

Zhang, Y., Wang, C., Zhang, N., Fan, R., & Yan, Y. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules (Basel, Switzerland), 28(13), 5035. Retrieved from [Link]

-

Poudyal, B., & Bharghav, G. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 34-41. Retrieved from [Link]

-

IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. Retrieved from [Link]

-

Sanna, V., Carta, A., & Castellano, S. (2021). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. Molecules (Basel, Switzerland), 26(11), 3122. Retrieved from [Link]

-

Murahari, M., Singh, M., Kumar, A., Singh, A. K., & Singh, U. P. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug design, development and therapy, 10, 3569–3582. Retrieved from [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit COX2 82210. Retrieved from [Link]

-

Brieflands. (2008). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram for the synthesis of pyrazoles, 5(a-g). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). Retrieved from [Link]

-

Singh, K., Monika, & Verma, N. (2014). 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivatives as inhibitors of cyclooxygenase-2. International Journal of Research in Medical Sciences, 2(2), 612-619. Retrieved from [Link]

-

Singh, K., Monika, & Verma, N. (2014). 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivatives as inhibitors of cyclooxygenase-2. International Journal of Research in Medical Sciences, 2(2), 612-619. Retrieved from [Link]

-

ResearchGate. (n.d.). Data set used in the generation of the QSAR models (Training set). Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2025). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. Retrieved from [Link]

-

ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

-

Singh, P., Singh, A., Kumar, A., & Singh, R. K. (2023). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Scientific reports, 13(1), 18365. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. Retrieved from [Link]

Sources

- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. jetir.org [jetir.org]

- 9. Celecoxib - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 13. brieflands.com [brieflands.com]

- 14. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Stability and storage conditions for 4-Bromo-1-(methoxymethyl)-1H-pyrazole

An In-Depth Technical Guide to the Stability and Storage of 4-Bromo-1-(methoxymethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and drug development, valued for its utility in creating complex molecular architectures. As with any reactive chemical intermediate, ensuring its stability and purity is paramount for reproducible and successful synthetic outcomes. This guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and handling procedures for this compound. Drawing upon the known chemistry of brominated pyrazoles and methoxymethyl (MOM) ethers, this document offers field-proven insights and protocols to maintain the integrity of this valuable reagent.

Introduction: Chemical Identity and Significance

This compound belongs to the class of substituted pyrazoles, which are integral components in many pharmaceutical compounds. The bromine atom at the 4-position serves as a versatile handle for further functionalization through cross-coupling reactions, while the methoxymethyl (MOM) group protects the pyrazole nitrogen, enhancing its stability and modifying its reactivity during synthesis.[1] Given its role as a precursor in multi-step syntheses, the purity of this reagent directly impacts reaction yields and the impurity profile of subsequent intermediates and final active pharmaceutical ingredients (APIs).

Molecular Structure:

Caption: Molecular Structure of this compound.

Intrinsic Chemical Stability

The stability of this compound is governed by the chemical properties of its two key features: the brominated pyrazole ring and the N-methoxymethyl (MOM) protecting group.

The Brominated Pyrazole Core

Brominated aromatic and heteroaromatic rings are generally stable under neutral conditions. However, they can be susceptible to:

-

Photolytic Degradation: Like many halogenated organic compounds, exposure to UV light can induce homolytic cleavage of the C-Br bond, leading to the formation of radical species and subsequent degradation products.

-

Reductive Debromination: In the presence of strong reducing agents or certain metal catalysts, the bromine atom can be reductively removed.

-

Nucleophilic Aromatic Substitution: While less common for electron-rich pyrazole rings, under forcing conditions with strong nucleophiles, displacement of the bromide can occur.

The Methoxymethyl (MOM) Protecting Group

The MOM group is an acetal and its stability is highly pH-dependent.[2]

-

Acid Sensitivity: The MOM group is labile under acidic conditions.[3][4] The presence of even trace amounts of acid can catalyze the hydrolysis of the MOM ether, leading to the formation of the unprotected 4-bromo-1H-pyrazole and formaldehyde. This is the most probable degradation pathway for this molecule.[2]

-

Stability to Base: MOM ethers are generally stable across a wide pH range, from approximately 4 to 12.[2] They are also resistant to many oxidizing and reducing agents, as well as nucleophiles.[2]

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for defining appropriate storage and handling conditions.

Caption: Potential Degradation Pathways for this compound.

The primary anticipated degradation pathway is acid-catalyzed hydrolysis of the MOM group. Therefore, avoiding contact with acidic substances and moisture is critical.

Recommended Storage and Handling Conditions

Based on the chemical properties of the molecule, the following storage and handling conditions are recommended to ensure long-term stability.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of any potential degradation reactions. Several suppliers recommend refrigerated storage.[5][6] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent exposure to atmospheric moisture and acidic gases (e.g., CO₂) which can promote hydrolysis of the MOM group. |

| Light | Amber Vial/Protection from Light | To prevent potential photolytic degradation of the C-Br bond. |

| Moisture | Tightly Sealed Container in a Dry Environment | To prevent hydrolysis of the MOM group. The compound should be stored in a desiccator if possible. |

| Incompatible Materials | Strong Acids, Strong Oxidizing Agents, Strong Reducing Agents | To avoid deprotection, oxidation, or debromination.[7][8] |

Handling Procedures:

-

Always handle the compound in a well-ventilated area, preferably in a fume hood.[9]

-

Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

-

When not in use, ensure the container is tightly sealed.[5]

-

For weighing and dispensing, it is advisable to work under an inert atmosphere (e.g., in a glove box or under a stream of argon/nitrogen) to minimize exposure to air and moisture.

Monitoring Compound Integrity: A Stability Study Protocol

To ensure the long-term viability of this compound in a research or manufacturing setting, a stability study is recommended. The following outlines a general protocol.

Experimental Workflow

Caption: Experimental Workflow for a Stability Study.

Step-by-Step Methodology

-

Initial Characterization (T=0):

-

Obtain a pure reference standard of this compound.

-

Characterize the initial batch of the compound using the analytical methods listed below to establish baseline purity and identity.

-

-

Sample Preparation and Storage:

-

Aliquot the compound into amber glass vials under an inert atmosphere (e.g., argon).

-

Store the vials under a minimum of two conditions:

-

Recommended: 2-8°C, protected from light.

-

Accelerated: 25°C/60% Relative Humidity, protected from light.

-

-

-

Time-Point Analysis:

-

At designated time points (e.g., 1, 3, 6, 12 months), remove a vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Analyze the sample using the established analytical methods.

-

-

Data Analysis:

-

Compare the purity profile of the stored samples to the T=0 data and the reference standard.

-

Identify and quantify any degradation products. The primary expected degradant is 4-bromo-1H-pyrazole.

-

Recommended Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is ideal for monitoring the purity of the compound and quantifying any non-volatile impurities. A typical method might use a C18 column with a water/acetonitrile mobile phase gradient.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess purity and identify volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of degradation products. For instance, the appearance of a new N-H proton signal in the ¹H NMR spectrum would indicate the hydrolysis of the MOM group.

Conclusion

While specific, long-term stability data for this compound is not extensively published, a thorough understanding of the chemistry of its constituent parts allows for the establishment of robust storage and handling protocols. The primary vulnerability of this molecule is the acid-lability of the methoxymethyl protecting group. Therefore, stringent control of storage temperature (2-8°C), exclusion of moisture and light, and storage under an inert atmosphere are critical for preserving its purity and ensuring its successful application in research and development.

References

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

-

AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

-

Wikipedia. (2023). Methoxymethyl ether. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved from [Link]

-

AA Blocks. (2025). Safety Data Sheet: 1-(Bicyclo[1.1.1]pentan-1-yl)-4-bromo-1H-pyrazole. Retrieved from [Link]

Sources

- 1. 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier [punagri.com]

- 2. adichemistry.com [adichemistry.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 5. combi-blocks.com [combi-blocks.com]

- 6. chiralen.com [chiralen.com]

- 7. 4-Bromo-1H-pyrazole, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. fishersci.ca [fishersci.ca]

- 9. aksci.com [aksci.com]

Solubility Profile of 4-Bromo-1-(methoxymethyl)-1H-pyrazole: A Guide for Synthetic and Medicinal Chemists

An In-depth Technical Guide

Abstract

4-Bromo-1-(methoxymethyl)-1H-pyrazole is a key heterocyclic intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. A thorough understanding of its solubility characteristics in common organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and designing effective formulation protocols. This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, a theoretical framework for its solubility behavior, detailed experimental protocols for solubility determination, and a predicted solubility profile in a range of common laboratory solvents. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals to streamline workflows and enhance experimental success.

Introduction: The Strategic Importance of Solubility Data

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities. The specific compound, this compound, serves as a versatile building block. The bromo-substituent provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the methoxymethyl (MOM) group on the pyrazole nitrogen offers protection and modulates the electronic properties of the ring system.[1][2][3]